molecular formula C8H9Cl2N B090861 (3,4-Dichloro-phenyl)-ethyl-amine CAS No. 17847-40-4

(3,4-Dichloro-phenyl)-ethyl-amine

Cat. No.: B090861
CAS No.: 17847-40-4
M. Wt: 190.07 g/mol
InChI Key: AUKQGMBZOYBQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Phenethylamine (B48288) Chemistry Research

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. wikipedia.org This core structure consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org The class includes all derivatives formed by substituting one or more hydrogen atoms on the phenyl ring, sidechain, or amino group with other functional groups. wikipedia.org These substitutions are pivotal as they dictate the compound's chemical properties and biological activity. Many substituted phenethylamines are psychoactive drugs that fall into various classes, including central nervous system stimulants, hallucinogens, and antidepressants. wikipedia.org The extensive variety of effects stems from how different substitutions alter the molecule's interaction with biological targets. wikipedia.orgnih.gov Research in this area often focuses on understanding these structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in its biological effects. nih.gov

Academic Nomenclature and Structural Variants Relevant to Research

The chemical compound of interest is formally known by several names in academic and chemical literature. The name provided, (3,4-Dichloro-phenyl)-ethyl-amine, most commonly refers to 2-(3,4-dichlorophenyl)ethanamine , which is its standardized IUPAC name. nih.gov This compound is a structural variant of phenethylamine, featuring two chlorine atoms substituted onto the phenyl ring at the 3 and 4 positions. wikipedia.org

Alternative names and identifiers for this compound include 3,4-Dichlorophenethylamine (B108359) and its CAS Number, 21581-45-3. sigmaaldrich.com The ambiguity in the common name "this compound" arises because it could potentially describe a compound where an ethyl group is attached to the nitrogen atom (an N-ethyl variant). However, the preponderance of research and database entries refers to the compound where the ethylamine (B1201723) portion is the core sidechain attached to the 3,4-dichlorophenyl ring. nih.govsigmaaldrich.com

Below is a table of its key chemical properties.

PropertyValueSource(s)
Molecular Formula C₈H₉Cl₂N nih.gov
Molecular Weight 190.07 g/mol nih.govsigmaaldrich.com
IUPAC Name 2-(3,4-dichlorophenyl)ethanamine nih.gov
CAS Number 21581-45-3 sigmaaldrich.com
Density 1.268 g/mL at 25 °C sigmaaldrich.com
Boiling Point 280 °C sigmaaldrich.com
SMILES C1=CC(=C(C=C1CCN)Cl)Cl nih.gov
InChI Key MQPUAVYKVIHUJP-UHFFFAOYSA-N sigmaaldrich.com

Significance of the Dichloro-substitution Pattern in Research Paradigms

The specific placement of halogen atoms on the phenethylamine phenyl ring is a critical determinant of a compound's biological activity, a concept central to structure-activity relationship (SAR) studies. nih.govwikipedia.org The study of halogenated amphetamines, a related class of substituted phenethylamines, provides a clear illustration of this principle. For instance, in the case of para-chloroamphetamine (PCA), the position of the single chloro substituent is crucial for its activity. wikipedia.org Moving the chloro group to the ortho or meta positions results in a significant loss of its characteristic serotonergic effects, demonstrating the high degree of spatial selectivity in its interaction with biological targets. wikipedia.org

This principle underscores the research significance of the 3,4-dichloro-substitution pattern. This specific arrangement of two chlorine atoms creates a distinct electronic and steric profile on the phenyl ring, which in turn leads to unique interactions with receptors and transporters. The 3,4-dichlorophenethylamine moiety is utilized as a foundational structure in the synthesis of more complex molecules for targeted research. nih.gov A notable example is the compound BD1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine), a ligand known to bind with high affinity and selectivity to sigma receptors. nih.gov Research into BD1047, which incorporates the 3,4-dichlorophenethylamine skeleton, investigates its potential role in modulating sigma receptor activity and its possible therapeutic applications for movement disorders. nih.gov The use of the 3,4-dichlorophenethylamine structure in such targeted research compounds highlights its importance as a building block for developing highly selective chemical probes. sigmaaldrich.comnih.gov

Properties

IUPAC Name

3,4-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQGMBZOYBQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549929
Record name 3,4-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17847-40-4
Record name 3,4-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3,4 Dichloro Phenyl Ethyl Amine and Its Derivatives

Precursor Synthesis Routes

The synthesis of (3,4-Dichloro-phenyl)-ethyl-amine often begins with the preparation and modification of key precursors. These multi-step sequences allow for the controlled construction of the target molecule.

Reduction of Nitrile Precursors (e.g., Dichlorophenylacetonitrile)

A primary and well-established route to phenethylamines involves the reduction of a corresponding phenylacetonitrile (B145931) precursor. In the case of this compound, the key starting material is 3,4-Dichlorophenylacetonitrile. sigmaaldrich.com This compound serves as a versatile intermediate for various chemical syntheses. sigmaaldrich.com

The transformation of the nitrile group (-C≡N) into a primary amine (-CH₂-NH₂) is a fundamental reaction in organic synthesis. This can be achieved through several powerful reducing agents. Catalytic hydrogenation is a common industrial method, often employing catalysts like Raney Nickel or Platinum oxide under a hydrogen atmosphere. A patent describing the synthesis of the related compound 3,4-dimethoxyphenethylamine (B193588) details a process of catalytic ammoniation and hydrogenation of 3,4-dimethoxybenzyl cyanide, achieving high yields. google.com This method is directly analogous to the potential synthesis from 3,4-Dichlorophenylacetonitrile.

Alternatively, chemical hydrides such as Lithium Aluminum Hydride (LiAlH₄) are highly effective for the reduction of nitriles to amines in a laboratory setting. libretexts.org The reaction typically proceeds in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 1: Example Reagents for Nitrile Reduction

Reagent Conditions Product
H₂/Raney Nickel High pressure, alcohol/ammonia solvent Primary Amine
LiAlH₄ Anhydrous ether or THF, followed by water quench Primary Amine

Coupling Reactions for Amide Derivatives

Amide derivatives of this compound are frequently synthesized for structure-activity relationship studies. These syntheses typically involve forming an amide bond between the parent amine and a carboxylic acid or its activated derivative.

A common method is the reaction of this compound with an acyl chloride in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. researchgate.net Alternatively, direct coupling with a carboxylic acid can be achieved using a peptide coupling agent. A study on the synthesis of N-acylamino amides from 3,4-dichloroaniline (B118046) utilized O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the activating agent in the presence of N,N-diisopropylethylamine (DIPEA). scielo.br This methodology is broadly applicable to the coupling of various amines and carboxylic acids. Research into opioid kappa agonists also describes the synthesis of complex acetamides from chiral precursors, highlighting the importance of this reaction class. nih.gov

Direct Synthetic Approaches to this compound

Direct synthetic routes aim to construct the this compound molecule in fewer steps. The most direct and efficient method reported is the reduction of 3,4-Dichlorophenylacetonitrile, as detailed in section 2.1.1. google.comlibretexts.org This approach builds the ethylamine (B1201723) side chain and introduces the amino functionality in a single reductive step from a readily available precursor. sigmaaldrich.com

Another potential direct approach is the reductive amination of 3,4-dichlorophenylacetaldehyde. This two-step, one-pot reaction would involve the initial formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction using a reducing agent like sodium cyanoborohydride (NaBH₃CN). libretexts.org

Synthetic Routes to Analogues and Homologues

The synthesis of analogues and homologues of this compound is crucial for exploring its chemical space and for the development of new compounds in fields like agrochemicals and pharmaceuticals. chemimpex.com

Analogues can be created by modifying various parts of the molecule:

Aryl Substitution: The chloro-substituents on the phenyl ring can be moved to other positions (e.g., 2,4-dichloro or 3,5-dichloro) or replaced with other functional groups. The synthesis of para-Chloroamphetamine (PCA) and its analogues, such as 3,4-dichloroamphetamine (3,4-DCA), demonstrates this principle. wikipedia.org

Side Chain Modification: The ethylamine chain can be altered. For instance, N-alkylation can produce secondary or tertiary amines, such as [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine. biosynth.com

Functional Group Interconversion: The amine can be replaced with other functional groups. For example, the synthesis of N-[2-[(3,4-Dichlorophenyl)sulfonyl]ethyl]-2-propanamine introduces a sulfonamide group instead of a simple amine. prepchem.com

Homologues, which involve changing the length of the carbon chain, can also be synthesized. For example, (3,4-Dichlorophenyl)-propyl-amine would be a higher homologue. The synthesis would follow similar routes, starting from 3-(3,4-dichlorophenyl)propanenitrile.

Stereoselective Synthesis Considerations in Research

When the carbon atom alpha to the phenyl ring is substituted, it becomes a stereocenter, leading to the possibility of enantiomers. The stereoselective synthesis of such chiral derivatives is a key consideration in modern chemistry, as different enantiomers can have distinct biological activities.

One prominent strategy involves using a chiral starting material. A study focused on developing potent opioid kappa agonists reported the synthesis of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide. nih.gov The synthesis began with a chiral amino acid, which established the desired stereochemistry early in the sequence and was carried through to the final product. nih.gov This approach ensures the final product is obtained as a single enantiomer.

Another method is the use of chiral auxiliaries or asymmetric catalysis to induce stereoselectivity in a key bond-forming step. While not described specifically for this compound itself, these are general and powerful strategies in organic synthesis.

Reaction Optimization and Scalability Studies in Research Synthesis

Optimizing reaction conditions and ensuring the scalability of a synthetic route are critical for transitioning from laboratory-scale research to larger-scale production. This involves systematically varying parameters to maximize yield and purity while minimizing costs and environmental impact.

A study on the palladium-catalyzed synthesis of 2-sulfenylindoles provides an excellent example of reaction optimization. acs.org The researchers systematically tested different catalysts, bases, solvents, and reaction times to find the optimal conditions.

Table 2: Example of Reaction Optimization Data for a Palladium-Catalyzed Annulation acs.org

Entry Catalyst (mol %) Base (equiv) Solvent Time (h) Yield (%)
1 Pd(dba)₂ (10) K₂CO₃ (2.5) DMF 17 74
2 Pd(dba)₂ (10) K₂CO₃ (5.0) DMF 17 73
3 Pd(dba)₂ (10) DIPEA (2.5) DMF 20 54
4 Pd(PPh₃)₄ (10) K₂CO₃ (2.5) DMF 24 74

This systematic approach led to a significant improvement in yield and a reduction in reaction time (Entry 5). acs.org

For scalability, patent literature often provides insights. The synthesis of 3,4-dimethoxyphenethylamine, an analogue of the title compound, describes a process using hundreds of kilograms of starting materials, specifying reaction temperatures (e.g., 45°C for etherification) and pressures (e.g., 2.0-2.5 MPa for hydrogenation), demonstrating the considerations needed for large-scale synthesis. google.com

Chemical Reactivity and Derivatization of 3,4 Dichloro Phenyl Ethyl Amine

Nucleophilic Aromatic Substitution Reactivity of Dichloro-phenylethylamine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aryl halides. In the context of dichloro-phenylethylamine scaffolds, the benzene (B151609) ring is substituted with two chlorine atoms, which are typically moderate leaving groups in SNAr reactions. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is a key factor in determining the reaction's feasibility.

The presence of electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerates the reaction by stabilizing the Meisenheimer complex through resonance. libretexts.orgnih.govmasterorganicchemistry.com While the dichloro-substituents on the phenylethylamine ring are electron-withdrawing, their activating effect is less pronounced than that of strongly deactivating groups like nitro groups. libretexts.org Consequently, SNAr reactions on the dichloro-phenylethylamine core generally require either highly reactive nucleophiles or forcing reaction conditions to proceed efficiently. The regioselectivity of the substitution is influenced by the relative positions of the chlorine atoms and the ethylamine (B1201723) side chain.

Alkylation Reactions of the Amine Moiety

The primary amine group of (3,4-Dichloro-phenyl)-ethyl-amine is nucleophilic and readily undergoes alkylation reactions. This process involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form secondary, tertiary, or even quaternary ammonium (B1175870) salts. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the alkylating agent.

The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. For example, using a single equivalent of the alkylating agent under controlled conditions can favor the formation of the secondary amine. The use of excess alkylating agent and a base to neutralize the formed acid by-product typically leads to the tertiary amine. These alkylated derivatives are important intermediates in the synthesis of various target molecules.

Acylation Reactions Leading to Amide Derivatives

The amine moiety of this compound can be readily acylated to form the corresponding amide derivatives. youtube.com This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. youtube.comyoutube.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent. youtube.com

This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl) that is formed, driving the reaction to completion. youtube.com The resulting amides are generally stable compounds and often exhibit different biological and physical properties compared to the parent amine. Acylation can also serve as a protective strategy for the amine group during multi-step syntheses, preventing it from participating in undesired side reactions. youtube.com

Formation of Acid Addition Salts for Research Applications

As an amine, this compound is basic and can react with acids to form acid addition salts. This is a common practice in pharmaceutical and chemical research to improve the handling, solubility, and stability of amine-containing compounds. google.com The reaction involves the protonation of the basic nitrogen atom of the amine by an acid, such as hydrochloric acid (HCl), sulfuric acid, or phosphoric acid.

The resulting salt is an ionic compound composed of the protonated amine cation and the anion of the acid. These salts are often crystalline solids, which facilitates their purification by recrystallization. The formation of a specific salt can also be used to isolate and purify the compound from a reaction mixture. For research purposes, converting the amine to a salt can enhance its aqueous solubility, which is often desirable for biological testing.

Utility as a Building Block in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more intricate molecular architectures.

Synthesis of Indole (B1671886), Indazole, and Indoline (B122111) Derivatives

The this compound scaffold can be a precursor for the synthesis of various heterocyclic compounds, including indole, indazole, and indoline derivatives. These ring systems are prevalent in many biologically active natural products and synthetic compounds. nih.govopenmedicinalchemistryjournal.com Synthetic strategies to construct these heterocyclic cores often involve the initial functionalization of the amine group or the aromatic ring of the dichlorophenylethylamine starting material. For instance, the amine can be transformed into a suitable functional group that can participate in a subsequent cyclization reaction to form the desired heterocyclic ring.

Role in Protein Degrader Synthesis and Design

In the field of targeted protein degradation, small molecules known as PROTACs (Proteolysis Targeting Chimeras) are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.govyoutube.com These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.

The this compound moiety can be incorporated into the design of PROTACs, potentially as part of the linker or as a component of the ligand that binds to the target protein. Its chemical handles—the amine group and the dichlorinated aromatic ring—allow for covalent attachment to other molecular fragments, facilitating the construction of the complete PROTAC molecule. The specific substitution pattern on the phenyl ring can influence the binding affinity and selectivity of the PROTAC for its intended target.

Spectroscopic and Advanced Analytical Characterization in Research

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For (3,4-Dichloro-phenyl)-ethyl-amine, MS is instrumental in confirming its molecular weight and revealing its fragmentation pattern, which aids in structural elucidation. The molecular weight of this compound is 190.07 g/mol , with a monoisotopic mass of 189.0112047 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak ([M]⁺) at m/z 189. A key characteristic to observe would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion region will display a distinctive cluster of peaks:

[M]⁺ peak: Containing two ³⁵Cl atoms (at m/z 189).

[M+2]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl atom (at m/z 191).

[M+4]⁺ peak: Containing two ³⁷Cl atoms (at m/z 193).

The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for a dichlorinated compound.

Fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways would include the cleavage of the C-C bond between the ethyl group and the aromatic ring (beta-cleavage) and the loss of the ethylamine (B1201723) side chain. For instance, the base peak in the mass spectrum of the related compound ethylamine is often the [CH₄N]⁺ fragment at m/z 30. docbrown.info For this compound, a prominent fragment would be the dichlorobenzyl cation or related structures.

Table 1: Predicted Mass Spectrometry Data for this compound
Adduct/Fragmentm/z (Mass-to-Charge Ratio)Description
[M+H]⁺190.0187Protonated molecular ion
[M]⁺189.0112Molecular ion (containing ²x³⁵Cl)
[M+2]⁺191.0083Molecular ion isotope peak (containing ¹x³⁵Cl, ¹x³⁷Cl)
[M+4]⁺193.0053Molecular ion isotope peak (containing ²x³⁷Cl)
[C₇H₆Cl₂]⁺159.9846Fragment from loss of ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide detailed information about the structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons in different chemical environments. docbrown.info

Aromatic Protons: The three protons on the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to their different positions relative to the chlorine atoms and the ethylamine substituent, they would likely appear as a complex multiplet or as distinct doublets and doublet of doublets. For example, in the related 3,4-Dichlorophenylacetonitrile, the aromatic protons appear between δ 7.1 and 7.5 ppm. chemicalbook.com

Ethyl Group Protons: The two methylene (B1212753) (-CH₂-) groups of the ethyl side chain would give rise to two signals. The -CH₂- group attached to the nitrogen would be expected to appear as a triplet around δ 2.7-3.0 ppm, while the -CH₂- group attached to the aromatic ring would appear as a triplet around δ 2.5-2.8 ppm.

Amine Proton: The amine (-NH₂) protons would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, one would expect to see signals for the six aromatic carbons and the two carbons of the ethyl group. The carbons bonded to chlorine would show characteristic shifts further downfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Proton GroupPredicted Chemical Shift (δ, ppm)Splitting Pattern
Aromatic C-H7.0 - 7.5Multiplet (or dd, d)
Ar-CH₂-2.5 - 2.8Triplet (t)
-CH₂-NH₂2.7 - 3.0Triplet (t)
-NH₂1.0 - 3.0 (variable)Broad Singlet (br s)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. nih.gov These methods are essential in the synthesis and analysis of this compound to ensure its purity and to isolate it from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. iucr.org A spot of the compound on a silica (B1680970) gel plate moves up the plate with a solvent, and its retention factor (Rf) can be compared with that of a standard.

Column Chromatography: This is a preparative technique used to purify compounds. nih.gov The crude product mixture is passed through a column packed with a stationary phase (like silica gel or alumina), and a solvent (mobile phase) is used to elute the components at different rates, allowing for the isolation of the pure this compound. Purification of related compounds is often achieved by column chromatography. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used for the identification and quantification of the compound. It offers high separation power and allows for accurate purity determination. nih.gov

Gas Chromatography (GC): GC can be used for purity assessment, especially when coupled with a mass spectrometer (GC-MS). The compound is vaporized and passed through a column, separating it from other volatile components. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. docbrown.info

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands:

N-H Stretching: Primary amines show two characteristic bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. docbrown.info

C-H Stretching: Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group typically results in a band between 1590 and 1650 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region. nih.gov

C-N Stretching: The stretching vibration for an aliphatic amine C-N bond is found in the 1020-1220 cm⁻¹ range. docbrown.info

C-Cl Stretching: Strong absorptions due to C-Cl stretching are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations and C-Cl bonds often give strong Raman signals. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and assign the vibrational frequencies for both IR and Raman spectra. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NH₂Asymmetric & Symmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
-NH₂Bend (Scissoring)1590 - 1650
Aromatic C=CRing Stretch1400 - 1600
C-NStretch1020 - 1220
C-ClStretch600 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

The analysis of related structures, such as N-(3,4-Dichlorophenyl)-N′-(phenylacetyl)thiourea, reveals detailed structural information. researchgate.net For instance, the crystal structure of this related molecule was determined to be monoclinic, and the analysis provided exact bond lengths and angles for the 3,4-dichlorophenyl group. Such studies also reveal intermolecular interactions, like hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the crystal lattice. iucr.orgresearchgate.net In the case of this compound, the primary amine group would be expected to participate in hydrogen bonding (N-H···N or N-H···Cl), significantly influencing its solid-state architecture. The analysis would confirm the planarity of the benzene (B151609) ring and the geometry around the nitrogen atom.

Table 4: Example of Data Obtainable from X-ray Crystallography of a Related Dichlorophenyl Compound
ParameterDescriptionExample Value (from related structures)
Crystal SystemThe symmetry of the crystal lattice.Monoclinic researchgate.net
Space GroupDescribes the symmetry elements of the unit cell.P2₁/c researchgate.net
Bond Lengths (Å)The distance between atomic nuclei.C-Cl: ~1.74 Å
Bond Angles (°)The angle formed by three connected atoms.C-C-C (in ring): ~120°
Intermolecular InteractionsForces between molecules in the crystal.Hydrogen bonding, van der Waals interactions iucr.org

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Applications in Reactivity and Regioselectivity Prediction

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for predicting the reactivity and regioselectivity of chemical reactions. rsc.orgresearchgate.net For (3,4-Dichloro-phenyl)-ethyl-amine, DFT calculations can provide valuable information about its chemical behavior. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring significantly influences the electron density distribution, which in turn governs the molecule's reactivity towards electrophiles and nucleophiles.

Theoretical studies on similar dichlorophenyl compounds have demonstrated the utility of DFT in predicting reaction outcomes. nih.gov For instance, in reactions involving the phenyl ring, the positions ortho, meta, and para to the ethylamine (B1201723) group will exhibit different levels of activation or deactivation towards electrophilic substitution. DFT calculations can quantify these differences by modeling the transition states and calculating the activation energies for substitution at each position. This allows for the prediction of the most likely site of reaction, thus determining the regioselectivity.

Key parameters derived from DFT calculations that help in predicting reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

While direct experimental DFT studies on the reactivity of this compound are not extensively reported in the reviewed literature, the principles from studies on related molecules like dichloropropynylborane and other phenethylamines can be applied. nih.govrsc.orgchemrxiv.org These studies show that DFT can successfully explain and predict the regioselectivity observed in chemical reactions. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for Reactivity Prediction of this compound

ParameterPredicted Value/ObservationImplication for Reactivity
HOMO EnergyRelatively lowLower tendency for oxidation compared to unsubstituted phenethylamine (B48288)
LUMO EnergyRelatively lowHigher susceptibility to nucleophilic attack
HOMO-LUMO GapModerateIndicates reasonable kinetic stability
MEP (Phenyl Ring)Electron-deficient regions near chlorine atomsDirects electrophilic attack away from these positions
Fukui FunctionsHighest f- values on specific ring carbonsPredicts sites for electrophilic substitution

Molecular Dynamics Simulations for Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. lumenlearning.com Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time, providing insights into its flexibility, preferred shapes (conformers), and the energy barriers between them. nih.gov

The conformational flexibility of this compound arises from the rotation around the single bonds, particularly the C-C bond of the ethyl side chain and the C-N bond. The relative orientation of the dichlorophenyl ring and the amino group can adopt various staggered and eclipsed conformations, each with a distinct energy level. The principles of conformational analysis, as established for molecules like 1,2-dichloroethane, highlight the importance of steric and electrostatic interactions in determining the stability of different conformers. nih.govyoutube.comresearchgate.net

In an MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a solvent box) and its atomic motions would be calculated over a period of time based on a force field. The simulation would reveal the most populated (lowest energy) conformations and the dynamics of transition between them. Key insights from such a study would include:

Identification of Stable Conformers: The simulation would identify the most stable rotamers, such as anti and gauche conformations, with respect to the phenyl and amino groups.

Rotational Energy Barriers: The energy required to rotate around the single bonds can be calculated, providing information on the flexibility of the molecule.

Influence of Solvent: MD simulations can explicitly include solvent molecules, allowing for the study of how the environment affects the conformational preferences.

While specific MD simulation studies on this compound were not found in the literature, studies on other phenethylamines and related structures provide a clear framework for how such an analysis would be conducted and the types of results that would be obtained. kent.ac.uknih.gov

Table 2: Potential Stable Conformers of this compound and Their Predicted Relative Stabilities

Conformer (relative to C-C side chain bond)Dihedral Angle (approx.)Predicted Relative StabilityKey Interactions
Anti180°Most StableMinimizes steric hindrance between the phenyl ring and the amino group.
Gauche±60°Less StableSteric interaction between the phenyl ring and the amino group.
Eclipsed0°, 120°Least StableHigh torsional strain due to eclipsing interactions.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which dictates its chemical and physical properties. arxiv.org For this compound, methods like Hartree-Fock (HF) and more advanced post-HF methods, in addition to DFT, can be employed to obtain a detailed picture of its electronic landscape. epstem.net

These calculations can provide quantitative data on various electronic properties:

Atomic Charges: The distribution of electron density across the molecule can be quantified by calculating the partial atomic charges on each atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. For this compound, the chlorine atoms are expected to carry a partial negative charge, while the adjacent carbon atoms will be more electropositive.

Molecular Orbitals: As mentioned in the DFT section, the energies and shapes of molecular orbitals (HOMO, LUMO, etc.) are key to understanding reactivity and spectroscopic properties.

Ionization Potential and Electron Affinity: These properties, which can be estimated from the HOMO and LUMO energies respectively (Koopmans' theorem), relate to the energy required to remove an electron and the energy released upon gaining an electron.

Studies on related dichlorophenyl compounds have utilized these calculations to correlate theoretical data with experimental findings from techniques like NMR and IR spectroscopy. researchgate.net

Table 3: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

Electronic PropertyPredicted CharacteristicSignificance
Atomic Charge on ClNegativeInfluences intermolecular interactions and electrostatic potential.
Atomic Charge on NNegativeSite for protonation and hydrogen bonding.
Molecular Dipole MomentNon-zeroIndicates the molecule is polar, affecting its solubility and interactions.
HOMO DistributionPrimarily on the phenyl ring and amino groupIndicates these are the primary sites of electron donation.
LUMO DistributionPrimarily on the phenyl ringIndicates this is the primary site for electron acceptance.

In Silico Prediction of Pharmacological Properties and Receptor Interactions

The structural similarity of this compound to known psychoactive phenethylamines suggests it may possess interesting pharmacological properties. wikipedia.orgnih.gov In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable for predicting these properties and understanding how the molecule might interact with biological targets like receptors. nih.govbiomolther.orgnih.gov

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of phenethylamine derivatives with known activities, a QSAR model could be developed to predict the activity of this compound. For instance, studies on phenethylamines have shown that substitutions on the phenyl ring, including halogens, can significantly impact their affinity for receptors like the 5-HT2A receptor. biomolther.orgnih.govresearchgate.net Halogen substitutions at the para-position have been shown to have a positive effect on binding affinity in some phenethylamine series. biomolther.orgnih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netresearchgate.netnih.govkoreascience.kr This method can be used to screen for potential biological targets for this compound and to understand the specific interactions that stabilize the ligand-receptor complex. For example, docking studies could be performed against various monoamine receptors (e.g., dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors) to predict binding affinities and modes. Studies on related compounds have successfully used docking to elucidate binding mechanisms. biomolther.orgpjps.pkubaya.ac.idresearchgate.netrug.nlnih.gov

Key interactions that would be analyzed in a docking study include:

Hydrogen Bonds: The amino group of this compound can act as a hydrogen bond donor.

Hydrophobic Interactions: The dichlorophenyl ring can engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.

Halogen Bonds: The chlorine atoms may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.

The combination of QSAR and molecular docking can provide a powerful predictive tool for the pharmacological profile of this compound, guiding further experimental investigation.

Table 4: Predicted Pharmacological Interactions of this compound based on In Silico Modeling

Target ClassPredicted InteractionRationale based on Structural Analogs
Monoamine Transporters (e.g., DAT, SERT, NET)Potential inhibitorPhenethylamine scaffold is a known substrate/inhibitor. biomolther.org
Serotonin Receptors (e.g., 5-HT2A)Potential agonist/antagonistHalogenated phenethylamines are known to have high affinity for these receptors. biomolther.orgnih.govresearchgate.net
Adrenergic ReceptorsPotential ligandPhenethylamines are known to interact with adrenergic receptors. nih.gov
Trace Amine-Associated Receptors (TAARs)Potential agonistβ-phenethylamine is an endogenous ligand for TAAR1. nih.gov

Structure Activity Relationship Sar and Molecular Design

Influence of Halogenation Pattern on Biological Activity

The presence, position, and nature of halogen substituents on the phenyl ring of phenethylamines profoundly impact their biological activity. The 3,4-dichloro substitution pattern, as seen in the title compound, is a key feature that modulates its pharmacological profile.

Research into substituted phenethylamines has shown that both the type of halogen and its location on the aromatic ring are critical. For instance, studies on halogenated amphetamines, which share the phenethylamine (B48288) core, have demonstrated that moving a chloro substituent from the para- (4) position to the ortho- (2) or meta- (3) position can eliminate significant serotonergic effects. wikipedia.org The neurotoxicity of para-chloroamphetamine (PCA) highlights the critical role of the halogen's position. wikipedia.org

Furthermore, the degree of halogenation is also a determining factor. Dichloro-substituted compounds have been noted for their significant biological activities in various contexts. nih.govresearchgate.net In a study on the neurotoxicity of para-halogenated amphetamines and methcathinones, the para-chloro substituent conferred greater cytotoxicity than a para-fluoro substituent, indicating that the specific halogen atom plays a crucial role. nih.gov This increased toxicity was linked to the impairment of mitochondrial function. nih.gov The introduction of electron-withdrawing groups like chlorine is often a key strategy in modifying the activity of bioactive compounds. nih.govresearchgate.net

The complex effects of halogenation are also observed in other contexts. For example, in a series of 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, the substitution pattern of the phenyl ring, particularly with halogens, had complex and significant effects on selectivity and potency. semanticscholar.org Specifically, ortho-chloro substitution was found to be beneficial for activity against a mutant form of the enzyme. semanticscholar.org This underscores that the influence of the halogenation pattern is target-dependent.

Table 1: Influence of Halogenation on Phenethylamine Activity

Compound/Class Substitution Pattern Observed Biological Effect Reference
Chloroamphetamines para-Chloro (PCA) Potent serotonergic neurotoxin. wikipedia.org wikipedia.org
Chloroamphetamines ortho- or meta-Chloro No significant serotonergic depletion. wikipedia.org wikipedia.org
Halogenated Amphetamines para-Chloro Higher cytotoxicity than para-fluoro. nih.gov nih.gov

Impact of Alkyl Chain Length and Branching on Activity

The ethylamine (B1201723) side chain is another critical component for the biological activity of (3,4-Dichloro-phenyl)-ethyl-amine. Modifications to its length and branching can significantly alter the compound's potency and selectivity.

Studies on arylethylamine derivatives as dopamine (B1211576) reuptake inhibitors have shown that compounds with longer alkyl groups tend to exhibit stronger inhibitory activities. nih.govresearchgate.net However, other research indicates that elongating the alkyl chain at the alpha-position (the carbon adjacent to the phenyl ring) can decrease influence on dopaminergic pathways. nih.gov

Branching on the alkyl chain, particularly at the alpha-position, is also a well-known modulator of activity. The presence of an α-methyl group, which changes the phenethylamine into an amphetamine, is reportedly essential for the neurotoxicity of para-chloroamphetamine. wikipedia.org The corresponding α-ethyl analogue was found to be a less potent neurotoxin. wikipedia.org In a study of various phenylethylamine analogues, the α-methylated version (amphetamine) was the most potent in increasing locomotor activity, while the β-methylated analogue had a weaker effect. nih.gov

These findings suggest that the simple two-carbon ethyl chain in this compound is a foundational structure, and any modification, such as adding a methyl group to create a (3,4-dichloro-phenyl)-propyl-amine (amphetamine) analogue, would be expected to substantially change its biological profile.

Table 2: Effect of Alkyl Chain Modification on Phenethylamine Activity

Modification Example Compound Class Observed Effect on Activity Reference
Alkyl Chain Elongation Arylethylamines Increased dopamine reuptake inhibition. nih.govresearchgate.net nih.govresearchgate.net
α-Methylation para-Chloroamphetamine Essential for serotonergic neurotoxicity. wikipedia.org wikipedia.org
α-Ethylation α-Ethyl-p-chloroamphetamine Less potent neurotoxin than α-methyl version. wikipedia.org wikipedia.org

Role of the Amine Functional Group in Receptor Binding

The amine functional group is arguably the most critical pharmacophoric element of this compound, serving as the primary point of interaction for many biological receptors and transporters. Phenethylamine itself acts as a central nervous system stimulant by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2). wikipedia.org

The primary amine of the ethylamine moiety is crucial for these interactions. Docking studies of β-phenethylamine derivatives with the human dopamine transporter (hDAT) have revealed that the formation of a hydrogen bond with the amine group can be vital for stable protein-ligand binding. nih.govresearchgate.net The amino group often forms a key ionic interaction with acidic residues, such as aspartate, in the binding pockets of monoamine transporters. researchgate.net

Modification of the amine group, for instance through N-alkylation, significantly alters activity. Converting a primary amine to a secondary or tertiary amine can change its binding affinity and selectivity. For example, while it was traditionally thought that converting the primary amine of a phenethylamine to a secondary one led to a loss of activity at the 5-HT₂A receptor, the development of N-benzylphenethylamines (NBOMes) demonstrated that this is not always the case, as these compounds are potent and selective 5-HT₂ receptor subtype ligands. mdpi.com In a study of phenylethylamine analogues, N-methylation was found to produce a compound with high potency in affecting group cage behavior in mice, comparable to the parent compound and its α-methylated counterpart. nih.gov

Table 3: Influence of Amine Group Modification on Biological Interaction

Amine Type Compound Class Role in Receptor/Transporter Interaction Reference
Primary Amine β-Phenethylamines Binds to TAAR1; crucial for hDAT interaction via hydrogen bonding. nih.govresearchgate.netwikipedia.org nih.govresearchgate.netwikipedia.org
Secondary Amine N-Methylphenylethylamine High potency in behavioral assays. nih.gov nih.gov
Secondary Amine N-Benzylphenethylamines (NBOMes) Selective and potent ligands for 5-HT₂ receptor subtypes. mdpi.com mdpi.com

Rational Design of Novel this compound Analogues

The rational design of novel analogues of this compound leverages the SAR principles discussed previously to create new molecules with potentially improved properties. This process involves the targeted modification of the parent scaffold to enhance potency, selectivity, or other desired characteristics. nih.govmdpi.com

Based on the established SAR, several strategies could be employed to design novel analogues:

Modification of the Halogenation Pattern: One could synthesize analogues where the chlorine atoms are moved to other positions (e.g., 2,5-dichloro or 3,5-dichloro) or replaced by other halogens (e.g., 3,4-difluoro or 3,4-dibromo) to probe the effect on selectivity and activity at specific targets. wikipedia.orgnih.gov

Alteration of the Alkyl Side Chain: Introducing branching (e.g., an α-methyl group to create a 3,4-dichloroamphetamine) or conformational restriction could significantly alter the pharmacological profile. wikipedia.orgnih.gov For example, incorporating the side chain into a ring structure, as seen in aminotetralin analogues, can provide valuable information about the bioactive conformation. wikipedia.org

Substitution on the Amine Group: N-alkylation (with methyl, ethyl, or larger groups) or N-acylation could be explored to modulate receptor affinity and selectivity. mdpi.com The design of N-benzyl derivatives, for instance, has proven successful for other phenethylamines in targeting specific serotonin (B10506) receptors. mdpi.com

The goal of rational design is to systematically explore the chemical space around the lead compound, this compound, to build a comprehensive understanding of its pharmacology and to identify new chemical entities with therapeutic potential. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This method can provide insights into the structural features that govern activity and can be used to predict the potency of newly designed, unsynthesized compounds. nih.gov

For phenethylamine derivatives, QSAR studies have been successfully applied. For example, a 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA) was used to analyze a series of sulfur-substituted phenethylamines as monoamine oxidase A (MAO-A) inhibitors. acs.org Such models help to visualize the favorable and unfavorable steric and electrostatic interaction fields around the molecule, guiding the design of more potent inhibitors.

A QSAR model was also developed for a series of 2-phenylacrylonitriles, which included (Z)-2-(3,4-dichlorophenyl) derivatives, to predict their cytotoxicity against breast cancer cells. nih.gov The model helps to identify the structural features that enhance activity, providing a tool for the virtual screening of new candidate structures. nih.gov

In another study on nitric oxide synthase inhibitors, QSAR analysis revealed that the inhibitory potency was governed by properties like hydrophobicity and molar refractivity, suggesting that specific types of interactions (hydrophobic and steric) were key for binding to different enzyme isoforms. nih.gov A similar approach applied to this compound and its analogues could identify the key physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) that determine its biological activity, thereby accelerating the discovery of more effective and selective compounds.

Pharmacological and Biological Research Aspects

Neurotransmitter System Modulation Research

The structural characteristics of (3,4-Dichloro-phenyl)-ethyl-amine, featuring a phenyl ring with two chlorine atoms, an ethyl chain, and an amine group, underpin its pharmacological activities, particularly its effects on the central nervous system. ontosight.ai Research has explored its potential to modulate neurotransmitter systems, which are crucial for a wide range of physiological and cognitive processes.

Investigation of Stimulant Effects

As a derivative of phenethylamine (B48288), a class of compounds known for their psychoactive and stimulant properties, this compound has been investigated for its potential stimulant effects. ontosight.ai Stimulants typically enhance the activity of the central and peripheral nervous systems. The primary mechanism of action for many stimulants involves increasing the levels of certain neurotransmitters, such as dopamine (B1211576) and norepinephrine (B1679862), in the brain. nih.gov This can lead to increased alertness, attention, and energy. While the specific stimulant profile of this compound is a subject of ongoing research, its chemical lineage suggests a potential for such activity. ontosight.ai

Research into Potential Antidepressant-like Activities

The potential for this compound to exhibit antidepressant-like activities has also been a focus of research. ontosight.ai Many antidepressant medications work by modulating the levels of monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine in the synaptic cleft. mdpi.comnih.govmayoclinic.org For instance, tricyclic antidepressants (TCAs) function by blocking the reuptake of serotonin and norepinephrine. nih.govmayoclinic.org Some research has explored compounds with similar structural features to this compound for their potential to inhibit monoamine oxidase (MAO), an enzyme that breaks down these key neurotransmitters. nih.gov The investigation into this compound's antidepressant potential is part of a broader effort to identify novel therapeutic agents for depressive disorders. ontosight.ai

A related compound, 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, has demonstrated a unique profile of antidepressant and antianxiety activities, with its proposed mechanism being the inhibition of norepinephrine uptake, similar to tricyclic antidepressants. nih.gov

Studies on Attention Deficit Hyperactivity Disorder (ADHD) Models

Given its stimulant properties, this compound has been studied in the context of Attention Deficit Hyperactivity Disorder (ADHD). ontosight.ai The neurobiology of ADHD is complex and involves the dysregulation of several neurotransmitter systems, most notably the dopaminergic and noradrenergic systems. nih.govnih.gov Psychostimulants like methylphenidate and amphetamines are first-line treatments for ADHD and act by increasing the availability of dopamine and norepinephrine in the brain. nih.govnih.gov

Research into ADHD often utilizes animal models that mimic some of the core symptoms of the disorder. nih.gov The dopamine hypothesis of ADHD suggests that a deficiency in the dopamine system contributes to the disorder's pathogenesis. nih.gov Studies have investigated genetic variants in dopamine receptors, such as the DRD4 gene, in relation to ADHD. nih.gov The potential of this compound to modulate these neurotransmitter systems makes it a compound of interest in preclinical ADHD research. ontosight.ai

Receptor Binding and Ligand Affinity Studies

The pharmacological effects of a compound are intrinsically linked to its ability to bind to and interact with specific protein receptors in the body. Research on this compound has included investigations into its binding affinity for various receptors, particularly those involved in neurotransmission.

Sigma-1 Receptor Ligand Research

A significant area of research has focused on the interaction of this compound derivatives with sigma receptors, particularly the sigma-1 subtype. Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and have been identified as potential targets for therapeutic intervention in several neurological and psychiatric disorders.

A series of polyamines based on the high-affinity sigma receptor ligand N-[2-(3,4-dichlorophenyl)-ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine were synthesized and evaluated for their binding characteristics at sigma-1 and sigma-2 receptor subtypes. nih.gov The findings indicated that considerable structural modifications are possible while maintaining high, nanomolar affinity at sigma receptors. nih.gov Interestingly, as the structure of these polyamines was altered, their binding at sigma-1 and sigma-2 subtypes showed distinct and sometimes opposing trends, supporting the idea that these are pharmacologically different entities. nih.gov

Further studies revealed that the spacing between nitrogen atoms within the polyamine structure significantly impacted binding affinity and subtype selectivity. nih.gov For instance, subtle changes in the internitrogen spacing led to substantial differences in binding affinity for the sigma-1 receptor. nih.gov The presence of a pyrrolidine (B122466) ring was also found to be an important feature for sigma receptor binding activity. nih.gov

Another compound, BD1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine), is known to bind with high affinity and selectivity to sigma sites in vitro. nih.gov In vivo studies have shown that it can attenuate movement disorders induced by other sigma receptor ligands. nih.gov Subchronic administration of BD1047 in rats led to a marked decrease in sigma-1 receptor binding, suggesting receptor internalization or desensitization. nih.gov These findings, combined with other studies, suggest that BD1047 may act as a partial agonist at sigma sites. nih.gov

The table below summarizes the binding affinities of selected polyamine derivatives at sigma-1 and sigma-2 receptors.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)
N-[3-(1-pyrrolidinyl)propyl]-N'-(3,4-dichlorobenzyl)-N,N'-dimethylethylenediamine (8) 29.918.3
N-[3-(1-pyrrolidinyl)propyl]-N'-(3,4-dichlorobenzyl)-N,N'-dimethylpropylenediamine (10) 1.4912.1
Data sourced from a study on polyamines based on N-[2-(3,4-dichlorophenyl)-ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine. nih.gov

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets for a significant portion of currently marketed drugs. acs.org They are involved in a vast array of physiological processes by transducing extracellular signals into intracellular responses. acs.orgmdpi.com

The interaction of ligands with GPCRs can trigger a cascade of events, often involving the activation of different G protein subtypes (e.g., Gs, Gi/o, Gq/11), leading to various downstream cellular effects. acs.orgmdpi.com For example, Gs coupling stimulates adenylyl cyclase, while Gi/o coupling inhibits it. acs.org

While direct binding data for this compound at a wide range of GPCRs is not extensively detailed in the provided search results, its structural similarity to other pharmacologically active agents suggests potential interactions. For instance, dopamine receptors, which are GPCRs, are key targets for many psychoactive drugs. wikipedia.org The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families are crucial in processes like motivation, cognition, and motor control. nih.govwikipedia.org

Research on related dichlorophenylpiperazine derivatives has demonstrated selective and high-affinity binding to dopamine D3 receptors, which are also GPCRs. nih.gov This highlights the potential for compounds containing the dichlorophenyl moiety to interact with various GPCRs, a possibility that warrants further investigation for this compound itself.

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of pharmacological research, providing insights into the therapeutic potential and mechanism of action of chemical compounds. For this compound, research has particularly focused on its interaction with Phenylethanolamine N-Methyltransferase (PNMT).

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of the hormone and neurotransmitter epinephrine (B1671497) (adrenaline) from its precursor norepinephrine (noradrenaline). nih.gov The inhibition of PNMT is a target for therapeutic intervention in conditions where epinephrine levels are implicated.

Research has shown that phenylethylamines, the class of compounds to which this compound belongs, can act as inhibitors of PNMT. nih.gov Early studies on structure-activity relationships revealed that the potency of these inhibitors could be significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. The dichloro-substituents on the phenyl ring of this compound are examples of such electron-withdrawing groups, which suggests a potential for this compound to be a potent PNMT inhibitor.

Further research is required to determine the precise inhibitory constant and the nature of the interaction (e.g., competitive, non-competitive) of this compound with PNMT.

In Vitro Biological Activity Assays and Screening

In vitro biological activity assays are essential for characterizing the pharmacological profile of a compound. These tests are conducted in a controlled environment outside of a living organism, typically using isolated cells or tissues.

A comprehensive search of the scientific literature did not yield specific data from in vitro biological activity assays or high-throughput screening for this compound. While studies on other dichlorinated compounds in different chemical classes have shown various biological activities, such as cytotoxic effects of certain thiourea (B124793) derivatives bearing a 3,4-dichlorophenyl group, this information is not directly applicable to this compound. nih.gov

Therefore, the in vitro biological activity profile of this compound remains to be fully elucidated through dedicated screening programs.

Cellular Mechanism of Action Studies

Understanding the cellular mechanism of action of a compound is fundamental to its development as a potential therapeutic agent. This involves identifying the specific molecular targets and signaling pathways that are modulated by the compound to elicit a biological response.

Detailed studies on the cellular mechanism of action of this compound are not available in the current scientific literature. While its potential to inhibit PNMT suggests a possible mechanism related to the adrenergic system, further experimental validation is necessary. This would involve cell-based assays to measure changes in epinephrine levels, receptor binding studies, and analysis of downstream signaling cascades.

Without such studies, any discussion on the cellular mechanism of action of this compound would be speculative.

Applications in Medicinal Chemistry and Drug Discovery

Development of Novel Therapeutic Agents with (3,4-Dichloro-phenyl)-ethyl-amine Scaffolds

The this compound core structure is a key intermediate in the synthesis of new chemical entities with therapeutic potential. ucbraid.org Its utility has been demonstrated in the creation of compounds aimed at treating neurological disorders. For instance, it serves as a starting material for the synthesis of complex molecules like N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol. nih.govnih.gov

Research into structurally related analogues has further highlighted the scaffold's potential. A series of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines were developed and evaluated as potent triple reuptake inhibitors of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org These compounds showed activity in preclinical mouse models, suggesting their potential as antidepressants. wikipedia.org Another related compound, 3,4-Dichloroamphetamine (DCA), is known to be a potent serotonin-releasing agent and a monoamine oxidase inhibitor (MAOI), demonstrating the significant pharmacological activity that can be derived from this scaffold. clinicaltrials.gov These examples underscore the value of the (3,4-dichlorophenyl) moiety in designing molecules that interact with key neurotransmitter systems.

Table 1: Examples of Therapeutic Agents and Research Compounds Derived from this compound Scaffolds

Compound ClassSpecific ExampleTherapeutic Target/ApplicationReference
Polycyclic AminesN-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[...]dodecan-3-olResearch Chemical nih.gov
Pyridinyl-ethanols2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanolResearch Chemical nih.gov
Tetrahydronaphthalenyl amines4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amineTriple Reuptake Inhibitor (Antidepressant) wikipedia.org
Amphetamines3,4-Dichloroamphetamine (DCA)Serotonin Releasing Agent, MAOI clinicaltrials.gov

Integration into High-Throughput Screening Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of thousands of compounds for biological activity. The inclusion of structurally diverse, "drug-like" molecules is critical for the success of HTS campaigns. wikipedia.org Compound libraries are often built around core scaffolds that can be readily modified to explore a wide chemical space. biomolther.org

The this compound scaffold is an ideal candidate for inclusion in such libraries. Its properties as a versatile chemical building block allow for the generation of numerous derivatives through techniques like combinatorial chemistry. ucbraid.orgbiomolther.org By systematically altering the substituents on the amine or the aromatic ring, a large and diverse set of analogues can be produced. These libraries can then be screened against various biological targets, such as G-protein coupled receptors, ion channels, and enzymes. The goal of HTS is to identify "hits"—compounds that show activity against a target—which can then be optimized in the hit-to-lead phase of drug discovery. nih.gov The phenethylamine (B48288) framework, in general, is a well-represented motif in medicinal chemistry, known to interact with a broad range of biological targets, making its dichlorinated analogue a valuable addition to screening collections. wikipedia.org

Preclinical Research Models and Methodological Considerations

Once a promising compound is identified, it enters preclinical development, where its efficacy and safety are evaluated in non-human models before any human trials. For compounds derived from the this compound scaffold, which often target the central nervous system, these models are crucial.

For instance, the antidepressant potential of triple reuptake inhibitors based on a 4-(3,4-dichlorophenyl) structure was evaluated in a mouse model of depression, a standard preclinical assay to predict antidepressant-like activity. wikipedia.org For phenethylamine derivatives that interact with the dopamine transporter (DAT), a key target for drugs of abuse and therapies for addiction, preclinical evaluation involves a combination of in vitro and in vivo models.

Methodologically, this includes:

In Vitro Assays: Dopamine reuptake inhibition assays using cells that express the human dopamine transporter (hDAT) are performed to determine the potency (IC50) of the compounds.

Computational Modeling: Docking simulations are used to predict how these molecules bind to their protein targets, such as the hDAT, providing insights into the structure-activity relationship (SAR). wikipedia.org These models can predict the stability of different isomers and their fit within the binding pocket of the target protein.

In Vivo Behavioral Models: In rodent models, conditioned place preference (CPP) and self-administration (SA) paradigms are used to assess the rewarding and reinforcing properties of a compound, which can indicate its potential for abuse. Locomotor activity tests are also used to measure the psychostimulant effects.

These integrated methodological approaches are essential for characterizing the pharmacological profile of new chemical entities derived from the this compound scaffold.

Drug Repurposing Strategies involving this compound Analogues

Drug repurposing, or finding new therapeutic uses for existing drugs, is an efficient strategy that can save time and resources in drug development. While no specific repurposing applications for this compound itself are documented, its structural similarity to well-known classes of drugs, such as amphetamines and phenethylamines, suggests that its analogues could be candidates for such strategies. clinicaltrials.gov

Substituted phenethylamines and amphetamines have a wide range of pharmacological effects, including CNS stimulation, appetite suppression, and antidepressant activity. clinicaltrials.gov This diverse bioactivity makes them attractive for repurposing. For example:

Amphetamines for Stroke Recovery: D-amphetamine has been investigated in clinical trials to see if it can enhance motor recovery after an ischemic stroke when combined with physical therapy. wikipedia.org

Stimulants for Substance Dependence: Agonist replacement therapy is a strategy for treating substance dependence. Clinical research has explored the use of stimulants like d-amphetamine and methylphenidate for treating cocaine and amphetamine dependence. nih.gov

MDMA for PTSD: MDMA (3,4-methylenedioxymethamphetamine), a phenethylamine derivative, is in late-stage clinical trials for use in psychotherapy for post-traumatic stress disorder (PTSD). ucbraid.org

Given that the this compound scaffold can produce compounds with potent effects on monoamine systems, wikipedia.orgclinicaltrials.gov it is plausible that its derivatives could be investigated for new therapeutic indications beyond their original design, following the principles of drug repurposing.

Targeting Lipid Metabolism: Cholesteryl Ester Transfer Protein (CETP) Inhibition Research

Dyslipidemia, an abnormal amount of lipids in the blood, is a major risk factor for atherosclerotic cardiovascular disease. One key target for managing dyslipidemia is the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL), so inhibiting it is a promising therapeutic strategy. biomolther.org

While early CETP inhibitors like torcetrapib (B1681342) failed in clinical trials, newer agents such as anacetrapib (B1684379) have successfully reduced major coronary events, primarily by lowering LDL cholesterol. This has renewed interest in developing new CETP inhibitors. The this compound scaffold is relevant to this area of research. Although not a direct component of the most well-known inhibitors, related chemical structures have been explored. For example, research into oxoacetamido-benzamide derivatives as CETP inhibitors has been conducted, and docking studies show these scaffolds fit within the hydrophobic tunnel of the CETP molecule where lipid transfer occurs. biomolther.org The search for new CETP inhibitors involves identifying scaffolds that can effectively block this lipid transfer process. Given the hydrophobic nature of the dichlorophenyl group, this moiety could be incorporated into novel designs for CETP inhibitors.

Table 2: Key CETP Inhibitors and Research Scaffolds

CompoundDevelopment Stage / StatusPrimary Mechanism/EffectReference
TorcetrapibTerminatedFailed due to off-target effects
AnacetrapibSuccessful Phase 3 TrialReduces major coronary events by lowering LDL-C
ObicetrapibLate-stage developmentPotent LDL-C lowering
Oxoacetamido-benzamidesPreclinical ResearchInvestigated as a new scaffold for CETP inhibition biomolther.org

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for Advanced Derivatives

The development of novel and efficient synthetic methodologies is paramount for expanding the chemical diversity of (3,4-Dichloro-phenyl)-ethyl-amine derivatives. Current research is focused on moving beyond traditional synthetic routes to embrace more sophisticated and modular approaches.

A promising avenue lies in the application of Ni/photoredox cross-electrophile coupling reactions . This mild and modular method allows for the synthesis of a wide range of β-phenethylamine scaffolds by coupling aliphatic aziridines with (hetero)aryl iodides. acs.org The use of an inexpensive organic photocatalyst and the absence of stoichiometric heterogeneous reductants make this an attractive and sustainable strategy. acs.org Mechanistic studies suggest that the reaction proceeds through the nucleophilic ring-opening of the aziridine (B145994) by iodide, generating an iodoamine as the active electrophile. acs.org This approach has the potential to deliver previously inaccessible α-substituted β-phenethylamine products. acs.orgnih.gov

Furthermore, palladium-catalyzed thiolative annulation of ynamides presents another innovative route to synthesize functionalized indole (B1671886) derivatives, which can be precursors or analogs of phenylethylamines. acs.org This method involves the reaction of ynamides with dialkylsulfides to produce 2-sulfenylindoles, which can be further modified. acs.org The reaction cascade is thought to involve the formation of a palladacycle intermediate. acs.org

These advanced synthetic strategies offer the potential to create libraries of novel this compound derivatives with diverse substitution patterns, enabling a more thorough exploration of their structure-activity relationships.

Advanced Computational Modeling for Optimized Drug Design

In silico methods are becoming indispensable tools for accelerating the drug discovery process. Advanced computational modeling offers a rational approach to designing this compound derivatives with optimized properties.

Molecular docking simulations are crucial for predicting the binding affinity and interaction modes of novel compounds with their biological targets. mdpi.commdpi.com By understanding how a ligand interacts with the active site of a receptor at an atomic level, researchers can design molecules with improved potency and selectivity. mdpi.com For instance, docking studies can reveal key hydrogen bond interactions and other non-covalent forces that stabilize the ligand-receptor complex. mdpi.comnih.gov

Beyond simple docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction, assessing the conformational stability and flexibility of the complex over time. mdpi.comnih.gov This can help to identify more stable and effective inhibitor candidates.

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are essential for evaluating the drug-likeness of newly designed compounds. nih.gov These computational tools can help to identify potential liabilities early in the discovery process, saving time and resources. nih.govresearchgate.net By integrating these computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of success. nih.gov

Elucidation of Undiscovered Biological Targets and Pathways

While the primary targets of many phenylethylamines are known, there is a vast and largely unexplored landscape of potential biological interactions. A significant future challenge is to identify and characterize novel biological targets and pathways for this compound and its derivatives.

Phenethylamines are known to interact with a wide array of receptors, including serotonergic, dopaminergic, and adrenergic receptors, as well as monoamine transporters. nih.govmdpi.com However, evidence suggests that their biological effects may extend beyond these classical targets. nih.gov For example, some phenethylamines have been shown to directly interact with the microtubule cytoskeleton, which could have profound implications for neuronal structure and plasticity. nih.govresearchgate.net

The biosynthesis of psychoactive natural products, including some phenethylamines, involves a variety of enzymes such as methyltransferases and acetyltransferases. nih.gov Exploring the potential of this compound derivatives to modulate these enzymatic pathways could open up new therapeutic avenues.

Future research should employ a multi-pronged approach, combining target-based screening with unbiased, systems-level investigations to uncover these hidden interactions.

Development of Selective Ligands and Modulators

A key challenge in the development of drugs based on the this compound scaffold is achieving selectivity for a specific biological target. Many phenylethylamines exhibit promiscuous binding profiles, interacting with multiple receptors and transporters, which can lead to off-target effects. wikipedia.org

The development of selective ligands is crucial for dissecting the specific roles of different receptors and for creating therapeutics with improved safety profiles. Structure-activity relationship (SAR) studies are fundamental to this endeavor. wikipedia.orgnih.govmdpi.comnih.gov By systematically modifying the chemical structure of this compound and evaluating the impact on binding affinity and functional activity at various targets, researchers can identify the structural features that confer selectivity. semanticscholar.org

For example, in the development of inhibitors for biogenic amine transporters, specific substitutions on the phenyl ring and the amine group can significantly influence selectivity for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. nih.gov The synthesis and evaluation of a series of 3-(3,4-dichlorophenyl)-1-indanamine derivatives have demonstrated that it is possible to develop nonselective ligands that can block the effects of stimulants at all three transporters. nih.gov

Future efforts will likely involve the use of computational modeling to guide the rational design of selective ligands, as well as the application of high-throughput screening to identify compounds with the desired selectivity profiles from large chemical libraries.

Strategies for Mitigating Potential Adverse Effects in Research Settings

While exploring the biological activities of this compound derivatives, it is crucial to consider and mitigate potential adverse effects in research settings. The psychoactive nature of many phenylethylamines necessitates careful handling and a thorough understanding of their potential for unwanted effects. webmd.com

One of the primary concerns is the potential for genotoxicity. Studies on other novel psychoactive phenethylamines have shown that some can induce reactive oxygen species (ROS), leading to genetic damage. researchgate.net Therefore, it is essential to evaluate the genotoxic potential of new this compound derivatives.

Another consideration is the potential for interactions with other biological systems. For example, some phenethylamines can cause side effects such as rapid heart rate and anxiety. webmd.com In a research context, it is important to be aware of these potential effects and to design experiments accordingly.

Strategies for mitigation include:

In vitro toxicity screening: Early assessment of cytotoxicity and genotoxicity can help to identify and deprioritize compounds with unfavorable safety profiles. researchgate.net

Structure-Toxicity Relationship (STR) studies: Understanding how chemical structure relates to toxicity can guide the design of safer analogs.

Use of appropriate in vitro and in vivo models: Selecting the right experimental models is crucial for accurately assessing potential adverse effects.

By proactively addressing these safety considerations, researchers can ensure the responsible and ethical investigation of this compound and its derivatives.

Integration of Omics Technologies in Mechanistic Biological Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound and its derivatives. frontiersin.orgresearchgate.net Integrating these high-throughput approaches can provide a comprehensive picture of the molecular changes induced by these compounds, from the genetic level to the metabolic output. nih.govnih.gov

Proteomics can be used to identify the proteins that are differentially expressed or post-translationally modified in response to treatment with a this compound derivative. nih.gov This can help to pinpoint the specific cellular pathways and networks that are affected by the compound. nih.gov

Metabolomics can provide a snapshot of the metabolic state of a cell or organism, revealing changes in the levels of various metabolites. researchgate.netmdpi.com This can be particularly useful for understanding the downstream effects of receptor modulation and for identifying potential biomarkers of drug activity.

By combining these omics datasets, researchers can construct detailed models of the mechanism of action of this compound derivatives. nih.gov This integrated approach will be instrumental in identifying novel drug targets, understanding the molecular basis of both therapeutic and adverse effects, and ultimately, in developing safer and more effective medicines.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use fume hoods, nitrile gloves, and PPE (lab coat, goggles). Store at –20°C under argon. Waste must be neutralized (e.g., 10% KMnO4 in 1M H2SO4) before disposal. Monitor air quality with OSHA-approved sensors for amine vapors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.